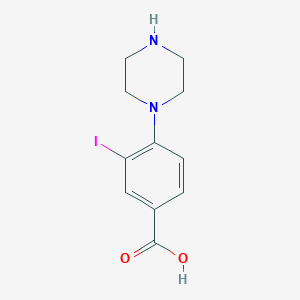
N,N,3-Trimethyl-benzenemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,3-Trimethyl-benzenemethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with two methyl groups and the benzene ring is substituted with a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N,N,3-Trimethyl-benzenemethanamine can be synthesized through several methods. One common method involves the alkylation of benzenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reductive amination of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalysts used in these processes are typically metal oxides or zeolites, which facilitate the alkylation or reductive amination reactions.
化学反应分析
Types of Reactions
N,N,3-Trimethyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N,3-trimethyl-benzenemethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N,3-trimethyl-benzenemethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N,N,3-trimethyl-benzenemethanone.
Reduction: N,N,3-trimethyl-benzenemethanol.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
科学研究应用
N,N,3-Trimethyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for studying the interactions between small molecules and biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used as a catalyst in the production of polyurethane foams and epoxy resins. It is also used as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of N,N,3-Trimethyl-benzenemethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
N,N,3-Trimethyl-benzenemethanamine can be compared with other similar compounds such as:
N,N-Dimethylbenzenemethanamine: This compound lacks the methyl group at the meta position of the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.
N,N,3-Trimethylbenzenamine: This compound has a similar structure but lacks the methylene bridge between the benzene ring and the nitrogen atom, affecting its reactivity and binding properties.
N,N-Dimethyl-3-methylaniline: This compound has a similar structure but with the nitrogen atom directly attached to the benzene ring, influencing its electronic properties and reactivity.
This compound is unique due to the presence of both the dimethylamino group and the methyl group at the meta position, which can influence its chemical behavior and interactions with other molecules.
属性
CAS 编号 |
56927-89-0 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(7-9)8-11(2)3/h4-7H,8H2,1-3H3 |
InChI 键 |
VCBUGWOFLYITCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
